Calcitrin; TCA; TCT; Thyrocalcitonin; Thyrocalcitonins

Description

Purification Techniques

In 1967, Tenenhouse and colleagues pioneered a multi-step purification protocol involving:

- Acid-ethanol extraction : Initial extraction of thyroid tissue using ethanol-hydrochloric acid mixtures to solubilize peptides.

- Gel filtration chromatography : Fractionation on Sephadex G-50 columns to separate thyrocalcitonin from larger proteins.

- Preparative polyacrylamide electrophoresis : Final purification to homogeneity using discontinuous buffer systems, achieving a 300-fold increase in specific activity compared to crude extracts.

Structural Insights

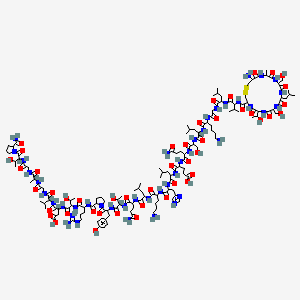

Porcine thyrocalcitonin was identified as a 32-amino-acid polypeptide with a disulfide bridge between cysteine residues at positions 1 and 7, critical for its conformational stability. Comparative studies revealed interspecies variability; for example, salmon calcitonin exhibited greater hypocalcemic potency due to structural differences in its C-terminal region.

Table 1: Key Properties of Porcine Thyrocalcitonin

Terminology Standardization: From Thyrocalcitonin to Calcitonin Gene Family

The nomenclature evolution of this hormone reflects advances in molecular biology and gene characterization. Initially termed "thyrocalcitonin" to emphasize its thyroid origin, the discovery of extra-thyroidal expression in neural crest-derived cells prompted simplification to "calcitonin".

Gene Family Expansion

The 1980s unveiled the calcitonin gene family through cDNA cloning and genomic analysis. Five genes (CALC-I to CALC-V) were identified, encoding related peptides via alternative splicing:

- CALC-I : Produces calcitonin and calcitonin gene-related peptide-I (CGRP-I).

- CALC-IV : Encodes amylin, a peptide involved in glycemic regulation.

- CALC-V : Generates adrenomedullin, a vasodilatory peptide.

Table 2: Human Calcitonin Gene Family Members

| Gene | Chromosome | Primary Peptides | Physiological Roles |

|---|---|---|---|

| CALC-I | 11 | Calcitonin, CGRP-I | Calcium homeostasis, neurotransmission |

| CALC-II | 11 | CGRP-II | Vasodilation, inflammation |

| CALC-III | 11 | Not fully characterized | Unknown |

| CALC-IV | 12 | Amylin | Glucose metabolism |

| CALC-V | 11 | Adrenomedullin | Cardiovascular regulation |

Phylogenetic Considerations

Calcitonin’s evolutionary conservation—from fish to mammals—underscores its fundamental role in calcium regulation. In lower vertebrates, such as fish, calcitonin is secreted by ultimobranchial glands, whereas mammals utilize thyroid C cells. The gene family’s expansion likely facilitated functional diversification, enabling roles in neurotransmission and metabolic regulation alongside mineral homeostasis.

Properties

Molecular Formula |

C145H240N42O46S2 |

|---|---|

Molecular Weight |

3371.8 g/mol |

IUPAC Name |

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155) |

InChI Key |

ZLUQVFUSLGBVHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Extraction from Thyroid Glands

The classical and still widely used method for obtaining calcitrin involves extraction from animal thyroid glands, such as porcine or rat thyroid tissue.

Tissue Preparation : Fresh or lyophilized thyroid glands are initially defatted and dehydrated by sequential extraction with cold organic solvents such as acetone and chloroform. For example, porcine thyroid tissue is ground and extracted 10 times with cold acetone, 6 times with chloroform, and again 10 times with acetone to remove lipids and other contaminants.

Acid-Acetone Extraction : The defatted powder is then subjected to acid-acetone extraction, which precipitates proteins including thyrocalcitonin. The precipitate is collected as a trichloroacetic acid (TCA) powder, which contains the crude hormone.

Purification by Gel Filtration Chromatography : The TCA precipitate is dissolved and further purified using size-exclusion chromatography on Sephadex gels (e.g., Sephadex G-50, G-75, or G-100). This step separates thyrocalcitonin from other proteins based on molecular size. For instance, rat thyrocalcitonin was purified by gel chromatography following acid-acetone extraction, with biological activity appearing in two peaks; the major peak was further purified on Bio-Gel P-6 columns.

Yield and Potency : Such purification steps can increase the potency of thyrocalcitonin approximately 3500-fold compared to crude gland extracts, with an overall yield of about 36% of the original activity.

| Step | Description | Outcome/Notes |

|---|---|---|

| Defatting & dehydration | Sequential cold acetone and chloroform washes | Removal of lipids and contaminants |

| Acid-acetone extraction | Precipitation with trichloroacetic acid (TCA) | Crude hormone precipitate (TCA powder) |

| Gel filtration chromatography | Sephadex G-50/G-75/G-100 columns | Separation of active thyrocalcitonin |

| Concentration & lyophilization | Concentration of active fractions | Potency increase (~3500-fold) |

Solid-Phase Peptide Synthesis (SPPS)

Advances in peptide chemistry have enabled the chemical synthesis of thyrocalcitonin or its fragments using solid-phase methods.

Resin Choice : Benzhydrylamine (MBHA) resin is commonly used as a solid support for peptide chain assembly. This resin allows for the synthesis of peptide amides, which are important for the C-terminal amidation of calcitonin peptides.

Stepwise Assembly : The peptide is assembled from the C-terminus to the N-terminus by sequential addition of protected amino acids using coupling reagents. The process involves cycles of deprotection and coupling, monitored for completeness.

Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or stronger acid mixtures (e.g., trifluoromethanesulfonic acid with thioanisole). This step also removes side-chain protecting groups.

Purification : The crude peptide is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC).

Yield and Quality Control : The synthetic peptide can be characterized by amino acid analysis, mass spectrometry, and biological assays to confirm correct sequence and activity.

| Step | Description | Notes |

|---|---|---|

| Resin loading | Attachment of first amino acid to MBHA resin | Allows peptide amide synthesis |

| Chain elongation | Stepwise coupling of protected amino acids | Monitored by chemical assays |

| Cleavage & deprotection | Acid treatment to release peptide from resin | TFA or trifluoromethanesulfonic acid |

| Purification | HPLC purification of crude peptide | Ensures purity and correct sequence |

| Characterization | Amino acid analysis, mass spec, bioassay | Confirms identity and biological activity |

Analytical and Biological Assay Methods for Preparation Validation

Biological Assay : The hypocalcemic effect of calcitonin is used to quantify biological activity. Improved assay methods involve injecting rats fed a low-calcium diet and measuring plasma calcium reduction with high precision.

Radioimmunoassay : Purified calcitonin preparations can be labeled with iodine-125 and assayed using specific antisera to determine antigenic purity and concentration.

Chemical Characterization : Amino acid sequencing, sulfhydryl titration, and molecular weight determination by equilibrium centrifugation confirm structural integrity.

Summary Table of Preparation Methods for Calcitrin

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Extraction from thyroid glands | Defatting → Acid-acetone extraction → Gel filtration | High biological activity, natural form | Labor-intensive, animal source variability |

| Solid-phase peptide synthesis | Resin loading → Stepwise coupling → Cleavage → Purification | Precise sequence control, synthetic purity | Requires expertise, costly reagents |

| Recombinant biosynthesis | Gene cloning → Expression → Posttranslational processing | Scalable, allows modifications | Complex folding and processing required |

Chemical Reactions Analysis

Types of Reactions

Calcitonin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The major product of calcitonin synthesis is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Thyrocalcitonin, also known as calcitonin, is a hormone that plays a vital role in calcium homeostasis. It is particularly important in managing calcium levels in the blood, primarily by inhibiting bone resorption . Calcitonin is produced by the thyroid gland and has several applications, especially in diagnosing and understanding medullary thyroid cancer (MTC) .

Scientific Research Applications

Calcitonin Testing for Medullary Thyroid Cancer (MTC) Detection

Calcitonin testing is a key application in diagnosing medullary thyroid cancer in individuals with thyroid nodules . MTC is a rare thyroid gland tumor, but calcitonin levels are often elevated in patients with this condition, making it a sensitive tumor marker .

Study Characteristics

A review of literature up to June 2018 included 16 studies, focusing on individuals with thyroid nodular disease undergoing routine calcitonin tests . These tests often included a stimulation test to differentiate between calcitonin production by the tumor and other potential causes .

Key Results

The analyzed studies included 72,638 individuals with thyroid nodular disease, of whom 187 had medullary thyroid carcinoma . The findings suggest that both basal and stimulated calcitonin testing can detect nearly all individuals with MTC . However, because MTC is rare among individuals with thyroid nodules, there is a significant chance of false positives, where the test indicates the disease when it is not present .

Implications

For every 10,000 individuals with thyroid nodules, 23 may have MTC. Using a basal calcitonin threshold of 10 pg/mL, none of these cases would be missed, but 280 individuals would receive a false-positive result. This could lead to unnecessary thyroid surgery, which requires lifelong thyroid hormone supplementation and carries the risk of complications . Stimulation tests may reduce false positives, but there is insufficient data to confirm this .

Diagnostic Accuracy

- Sensitivity : High, meaning the test correctly identifies those with MTC.

- Specificity : Also high, indicating the test's ability to correctly identify those without MTC.

- However, the low prevalence of MTC in thyroid nodules results in a low positive predictive value (PPV) for basal calcitonin testing .

Thresholds and Findings

The sensitivity of basal calcitonin testing, with cut-off values ranging from 4.6 pg/mL to 100 pg/mL, was between 83% and 100%. Specificity ranged from 94% to 100% . At a median specificity of 96.6%, the estimated sensitivity was 99.7% .

Cut-off Value of 10 pg/mL

When using a cut-off value of 10 pg/mL, the sensitivity in individual studies ranged from 92% to 100%, and specificity ranged from 95% to 99% . Summary estimates showed 100% sensitivity and 97.2% specificity .

Role of Calcitonin Testing

Calcitonin testing can be used in different ways for diagnosing MTC in patients with thyroid nodules :

- Triage Test : Performed early in all patients with thyroid nodules before fine-needle aspiration (FNA). High sensitivity but many false positives may lead to unnecessary surgery .

- Add-on Test : Used after FNA in patients with suspicious or indeterminate cytology. Fewer false positives, but some MTC patients might be missed if cytology is benign .

- Preoperative Test : Used in patients undergoing thyroid surgery to reduce the risk of inadequate surgery. This is more focused on preoperative assessment rather than screening .

Limitations

The certainty of evidence is limited because most studies do not adequately report the outcomes of individuals with negative calcitonin tests. This can affect diagnostic accuracy if some MTC patients are missed .

Calcitonin and Calcium Homeostasis

Calcitonin plays a crucial role in calcium homeostasis, particularly in opposition to parathyroid hormone .

Key Functions

- Inhibition of Bone Resorption : Calcitonin primarily acts on bone to inhibit bone resorption, reducing the release of calcium into the bloodstream .

- Regulation of Blood Calcium : It helps to lower blood calcium levels, counteracting the effects of parathyroid hormone, which increases blood calcium .

- Protection Against Hypercalcemia : Calcitonin protects against hypercalcemia, especially after feeding. In individuals with intact thyroid glands, calcitonin release prevents significant hypercalcemia following calcium ingestion .

Interaction with Parathyroid Hormone

- Parathyroid Hormone Influence : Parathyroid hormone increases plasma calcium levels and urinary calcium excretion .

- Calcitonin Modulation : In the presence of the thyroid gland, the rise in plasma calcium induced by parathyroid hormone is less pronounced. Calcitonin reduces urinary calcium excretion initially .

- Combined Infusion Effects : Infusing thyrocalcitonin along with parathyroid hormone in thyroparathyroidectomized animals results in a response pattern similar to that observed in animals with intact thyroid glands .

Study Findings

Mechanism of Action

Calcitonin exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits osteoclast activity, reducing the breakdown of bone and the release of calcium into the bloodstream. Calcitonin also decreases the reabsorption of calcium in the kidneys, leading to lower blood calcium levels .

Comparison with Similar Compounds

Thyrocalcitonin (TCT)

Thyrocalcitonin (TCT), also known as calcitonin, is a 32-amino-acid peptide hormone secreted by parafollicular C-cells of the thyroid gland. It regulates calcium homeostasis by inhibiting osteoclast-mediated bone resorption and promoting renal calcium excretion . Elevated TCT levels are a hallmark of medullary thyroid carcinoma (MTC), making it a critical diagnostic biomarker . Structurally, TCT varies across species; for example, porcine TCT has a molecular weight of ~8,700 Da and contains ~10% α-helical structure in aqueous solution , while rat TCT has a distinct amino acid sequence (H2N-Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Leu-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ser-Ile-Gly-Val-Gly-Ala-Pro-NH2) .

TCA and TCT

In the context of calcitonin biology, TCA and TCT are historical synonyms for Thyrocalcitonin . However, "TCA" may also refer to trichloroacetic acid, a reagent used in TCT purification . To avoid confusion, this review uses TCT exclusively for the hormone.

Thyrocalcitonins

This plural term refers to species-specific variants of TCT, such as salmon, porcine, and human calcitonin. These variants differ in amino acid composition, affecting their potency and therapeutic duration. For example, salmon calcitonin is more potent and longer-acting in humans than mammalian forms .

Calcitrin

It may represent a historical or regional synonym for calcitonin or a related peptide, but further clarification is needed.

Structural and Functional Comparison

Table 1: Structural and Functional Properties of Thyrocalcitonin Variants

Table 2: Diagnostic Utility in Thyroid Carcinomas

| Marker | MTC | PTC | FTC | PDTC | ATC |

|---|---|---|---|---|---|

| Calcitonin | ++ | - | - | - | - |

| Thyroglobulin | - | +++ | +++ | -/+ | -/+ |

Key Insight : TCT is a specific marker for MTC, distinguishing it from papillary (PTC), follicular (FTC), and anaplastic (ATC) thyroid cancers.

Pharmacological and Therapeutic Comparison

Interaction with Other Hormones

TCT and PTH exhibit antagonistic roles:

- PTH : Increases serum calcium via bone resorption and renal reabsorption.

- TCT : Decreases serum calcium by opposing these mechanisms .

- Synergy with Thyroxine : In rats, TCT and thyroxine jointly reduce metastatic calcification, though human data are lacking .

Assay and Measurement

Two immuno-radiometric kits (Cisbio International vs. Beckman Coulter) show strong correlation (r=0.84) in TCT measurement, but differing thresholds affect clinical interpretation .

Biological Activity

Calcitrin, also known as thyrocalcitonin (TCT), is a peptide hormone produced by the parafollicular cells (C cells) of the thyroid gland. It plays a crucial role in calcium homeostasis by lowering blood calcium levels through various biological mechanisms. This article explores the biological activity of calcitonin and its analogs, focusing on their effects on bone metabolism, calcium regulation, and potential therapeutic applications.

Calcitonin primarily acts on bone and kidney tissues to exert its hypocalcemic effects. The mechanisms include:

- Inhibition of Bone Resorption : Calcitonin inhibits osteoclast activity, which reduces bone resorption and consequently lowers blood calcium levels. Studies have shown that thyrocalcitonin effectively inhibits bone resorption induced by parathyroid hormone (PTH) in vitro and in vivo .

- Renal Effects : Calcitonin promotes renal excretion of calcium and phosphate, further contributing to its hypocalcemic action. In experiments with thyroparathyroidectomized animals, the infusion of calcitonin alongside PTH resulted in a pattern of renal response similar to that observed in animals with intact thyroid glands .

- Cellular Mechanisms : Calcitonin receptors are present on osteoclasts and renal tubular cells, mediating its effects through cyclic AMP signaling pathways. This leads to decreased osteoclast formation and activity .

1. Calcium Homeostasis

Calcitonin's primary function is to maintain calcium homeostasis. It counteracts the effects of PTH, which raises blood calcium levels. The balance between these hormones is critical for preventing hypercalcemia and related disorders.

2. Bone Metabolism

Calcitonin has been shown to have significant effects on bone metabolism:

- Inhibition of Osteoclast Activity : Research indicates that calcitonin directly inhibits osteoclasts' bone-resorbing activity, leading to decreased bone turnover .

- Therapeutic Use in Osteoporosis : Calcitonin is used therapeutically in conditions like osteoporosis to reduce vertebral fractures by slowing down bone loss.

3. Potential Role in Insulin Resistance

Recent studies suggest that calcitonin may play a role in insulin resistance development. A review highlighted its potential impact on glucose metabolism, indicating that calcitonin administration could induce glucose intolerance . This area requires further investigation to clarify the underlying mechanisms.

Case Studies and Experimental Evidence

- Thyrocalcitonin and Calcium Regulation :

- Effects on Bone Density :

- Insulin Sensitivity :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.